N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide
Description
N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is an organic compound that belongs to the class of amides This compound features an ethoxyphenyl group and a furan ring, which are connected through an ethanediamide linkage
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-22-14-5-3-13(4-6-14)18-16(20)15(19)17-9-7-12-8-10-21-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFSTKRXMXSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the ethanediamide backbone.
Attachment of the Furan Ring: The furan ring can be attached through a similar nucleophilic substitution reaction, using a furan-containing halide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide: Similar structure but with a methoxy group instead of an ethoxy group.
N’-(4-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is unique due to the presence of both an ethoxyphenyl group and a furan ring, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is an organic compound characterized by its unique structure, featuring both an ethoxyphenyl group and a furan ring linked through an ethanediamide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- CAS Number : 1428355-90-1
The presence of the ethoxyphenyl and furan groups suggests that this compound may exhibit interesting chemical reactivity and biological interactions, making it a candidate for further research.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related furan derivatives have shown efficacy against various bacterial strains, suggesting that the furan moiety may play a crucial role in enhancing antimicrobial properties.
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing furan rings have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study: Furan Derivatives in Cancer Research
A notable case study published in Molecules highlighted the synthesis and evaluation of various furan-containing compounds against cancer cell lines. The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10 | Breast |
| Compound B | 15 | Lung |
| This compound | TBD | TBD |
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting cancer cell metabolism.
- Receptor Interaction : It could potentially bind to receptors involved in cell signaling, altering downstream effects that lead to reduced cell proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the ethanediamide backbone followed by the introduction of the ethoxyphenyl and furan groups through nucleophilic substitution reactions.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-(4-methoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide | Methoxy group instead of ethoxy | Varying electronic properties |
| N'-(4-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide | Thiophene ring instead of furan | Different biological interactions |
This comparative analysis highlights how variations in substituents can influence both chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
